6-Chloro-1-hexene in Biocatalytic Epoxidation: High Yield and Enantioselectivity Compared to 1-Heptene
6-Chloro-1-hexene exhibits superior performance in biocatalytic epoxidation using styrene monooxygenase (RhSMO) compared to the unfunctionalized terminal alkene 1-heptene. Under identical conditions (400 mM substrate), 6-chloro-1-hexene yields a product concentration of 246.5 mM (S)-1,2-epoxy-6-chlorohexane, which is 2.8-fold higher than the 88.3 mM (S)-1,2-epoxyheptane obtained from 1-heptene. Furthermore, the enantiomeric excess (ee) for the chloro-substituted product is 95.5%, significantly exceeding the 84.2% ee observed for the unsubstituted analog .
| Evidence Dimension | Biocatalytic epoxidation yield and enantioselectivity |
|---|---|
| Target Compound Data | Product concentration: 246.5 mM; Enantiomeric excess: 95.5% ee |
| Comparator Or Baseline | 1-Heptene: Product concentration 88.3 mM; Enantiomeric excess 84.2% ee |
| Quantified Difference | 2.8-fold higher product concentration; 11.3 percentage point higher ee |
| Conditions | Styrene monooxygenase (RhSMO) expressed in Kocuria rhizophila DC2201; substrate concentration 400 mM; organic solvent-water biphasic system; glucose and molecular oxygen as co-substrates. |
Why This Matters
This direct comparison demonstrates that the chloro substituent in 6-chloro-1-hexene is not merely a passive functional group but actively enhances substrate recognition and processing by the enzyme, resulting in a dramatically higher yield and optical purity—critical for synthesizing chiral building blocks in pharmaceutical development.
